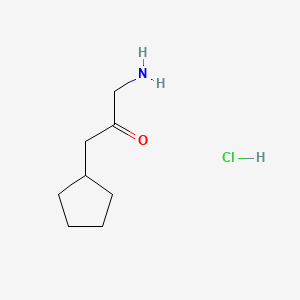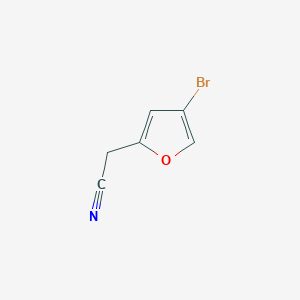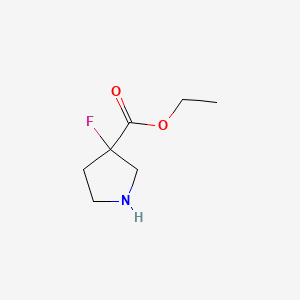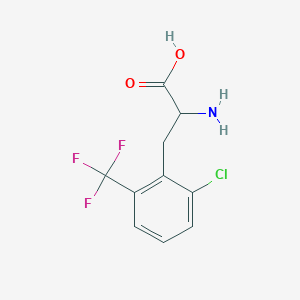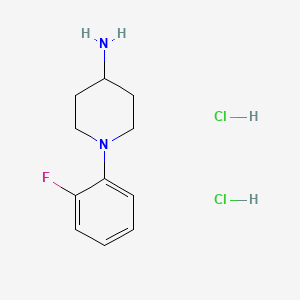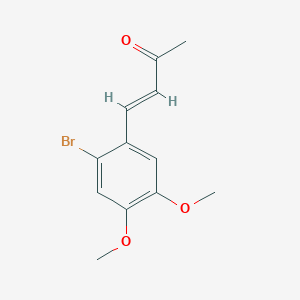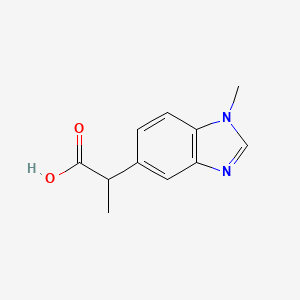
2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a propanoic acid group attached to a 1-methyl-1H-1,3-benzodiazole moiety, making it a versatile molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1-methyl-1H-1,3-benzodiazole.
Alkylation: The benzimidazole is alkylated using a suitable alkylating agent, such as bromoacetic acid, under basic conditions to introduce the propanoic acid group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products
Oxidation: Formation of benzimidazole carboxylic acids.
Reduction: Formation of benzimidazole alcohols.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infections due to its bioactive properties.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole ring can intercalate with DNA, disrupting its function, or bind to enzyme active sites, inhibiting their activity. The propanoic acid group enhances its solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
- 2-(1H-benzimidazol-2-yl)propanoic acid
- 2-(1-methyl-1H-imidazol-5-yl)propanoic acid
- 2-(1H-1,3-benzodiazol-2-yl)acetic acid
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid is unique due to the presence of the 1-methyl group on the benzimidazole ring, which can influence its electronic properties and reactivity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(1-methylbenzimidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(11(14)15)8-3-4-10-9(5-8)12-6-13(10)2/h3-7H,1-2H3,(H,14,15) |
InChI 键 |
HDQGBOZNRKSWCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)N(C=N2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








